Naphthobenzofuran

Description

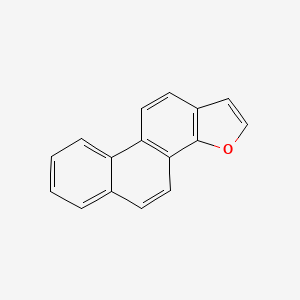

Structure

2D Structure

3D Structure

Properties

CAS No. |

76724-40-8 |

|---|---|

Molecular Formula |

C16H10O |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

naphtho[1,2-g][1]benzofuran |

InChI |

InChI=1S/C16H10O/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-16(12)15/h1-10H |

InChI Key |

YTIFDAAZLZVHIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3OC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Naphthobenzofuran Scaffolds

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of the furan (B31954) ring from a single precursor molecule already containing the necessary naphthyl and phenol (B47542) components. These methods focus on creating a key carbon-oxygen or carbon-carbon bond to complete the heterocyclic ring system.

Furan Bond Formation Strategies (O-C2, C2-C3, C3-b, O-b)

The construction of the furan ring within the naphthobenzofuran scaffold can be achieved by forming specific bonds through intramolecular reactions. These strategies are classified based on the bond being formed.

O-C2 Bond Formation : This common strategy involves the cyclization of a 2-alkynyl-substituted naphthol derivative. In the presence of a base like cesium carbonate, the hydroxyl group of the naphthol attacks the alkyne, leading to the formation of the O-C2 bond and subsequent ring closure to yield the 2-substituted this compound. rsc.org This transition-metal-free approach is valued for its mild reaction conditions and tolerance of various functional groups on the alkyne substituent. rsc.org

C2-C3 Bond Formation : This approach involves creating the C2-C3 bond of the furan ring. One notable method is the intramolecular alkyne carbonyl metathesis. thieme.de This reaction allows for the regiospecific synthesis of acylated naphthobenzofurans. thieme.de The process starts with a precursor containing both an alkyne and a carbonyl group, which then undergoes a C=C bond-forming cyclization to build the furan ring fused to the naphthalene (B1677914) system. thieme.de

C3-b and O-b Bond Formation : These strategies are less commonly differentiated in the literature for naphthobenzofurans but are part of the general benzofuran (B130515) synthesis toolkit. mdpi.com The "b" refers to the benzene (B151609) ring of the benzofuran, which in this context is one of the rings of the naphthalene system. C3-b bond formation can be achieved through methods like intramolecular Friedel-Crafts acylation of appropriately substituted α-aryloxyaryl ketones. mdpi.com

Iodocyclization in Aqueous Environments

Iodocyclization is an effective method for synthesizing halogenated heterocycles that can be further functionalized. researchgate.net For this compound synthesis, this typically involves the electrophilic cyclization of a naphthyl-substituted alkyne. nih.govacs.org

The reaction of a 1-aryl-3-alkyn-2-one, where the aryl group is a naphthyl moiety, with an iodine source like molecular iodine (I₂) or iodine monochloride (ICl) promotes a 6-endo-dig cyclization. acs.org This process readily forms 3-iodo-naphthobenzofurans under mild conditions. acs.org Conducting these reactions in aqueous media is gaining traction due to environmental considerations. nih.govrsc.org The use of water as a solvent, sometimes with catalysts like copper(II) sulfate (B86663) and sodium iodide, can enhance reaction efficiency compared to organic solvents. nih.gov The resulting iodinated this compound can then participate in various cross-coupling reactions, such as Suzuki or Sonogashira, to introduce further complexity. researchgate.net

Annulation Reactions for this compound Frameworks

Annulation reactions involve the construction of the furan ring by joining two separate molecular fragments. These methods often employ cycloaddition strategies to rapidly assemble the this compound core.

Brønsted Acid-Catalyzed Formal [3+2] Annulation

An operationally simple, metal-free method for synthesizing naphtho[2,1-b]benzofuran derivatives involves the Brønsted acid-catalyzed formal [3+2] annulation of 2-naphthols with quinone monoacetals (QMAs). ias.ac.inacs.orgresearchgate.net This reaction is typically catalyzed by a strong acid such as trifluoromethanesulfonic acid (triflic acid). ias.ac.inacs.org

The proposed mechanism begins with the nucleophilic substitution of the QMA by the 2-naphthol (B1666908), followed by a acs.orgacs.org sigmatropic rearrangement to form the final product. acs.orgresearchgate.net The reaction proceeds efficiently in solvents like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures, yielding a diverse range of functionalized naphthobenzofurans in moderate to good yields. ias.ac.in

Table 1: Brønsted Acid-Catalyzed [3+2] Annulation of 2-Naphthols with Quinone Monoacetals ias.ac.in

| Entry | 2-Naphthol (Substituent) | Quinone Monoacetal (Substituent) | Product Yield (%) |

| 1 | H | H | 68 |

| 2 | 6-bromo | H | 74 |

| 3 | 6-methoxy | H | 71 |

| 4 | H | 2-methyl | 65 |

| 5 | H | 2,6-dimethyl | 55 |

Metal-Catalyzed Formal [3+2] Cycloadditions

Transition metals are widely used to catalyze cycloaddition reactions, offering high efficiency and control over the formation of complex heterocyclic structures. mdpi.comcatalyst-enabling-synthetic-chemistry.compku.edu.cn

Rhenium heptoxide (Re₂O₇) has emerged as a mild and effective catalyst for various organic transformations, including cycloadditions. unl.eduwikipedia.orgsigmaaldrich.com A novel synthesis of naphtho[1,2-b]furan-3-carboxamides utilizes a Re₂O₇-catalyzed formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides. nih.gov

This methodology is noted for its high yields, the use of a mild catalyst, and operational simplicity. nih.gov The reaction efficiently constructs the furan ring fused to the naphthoquinone system, providing a direct route to highly functionalized this compound derivatives. nih.gov

Table 2: Re₂O₇-Catalyzed [3+2] Cycloaddition for Naphtho[1,2-b]furan-3-carboxamides nih.gov

| Entry | 1,4-Naphthoquinone (B94277) | β-Ketoamide (Substituent) | Product Yield (%) |

| 1 | Unsubstituted | Phenyl | 93 |

| 2 | Unsubstituted | 4-Chlorophenyl | 95 |

| 3 | Unsubstituted | 4-Methylphenyl | 94 |

| 4 | Unsubstituted | 4-Methoxyphenyl | 90 |

| 5 | 2-Methyl | Phenyl | 92 |

Phosphine-Catalyzed Annulation

Phosphine-catalyzed annulation reactions represent a powerful organocatalytic strategy for the synthesis of naphthobenzofurans. This approach typically involves the reaction of a 1,4-naphthoquinone derivative bearing a hydroxyl group (e.g., 2-hydroxy-1,4-naphthoquinone (B1674593), also known as lawsone) with an activated alkyne, such as a dialkyl acetylenedicarboxylate. The phosphine (B1218219), commonly triphenylphosphine (B44618) (PPh₃), acts as a nucleophilic catalyst.

The proposed mechanism commences with the nucleophilic addition of the phosphine to the electron-deficient alkyne, generating a zwitterionic intermediate. This intermediate undergoes a proton transfer from the hydroxyl group of the naphthoquinone. The resulting phenoxide anion then attacks the vinylphosphonium salt moiety in an intramolecular Michael-type addition. The final step is the elimination of the phosphine catalyst through a Wittig-type reaction, which concomitantly forms the furan ring and yields the naphtho[2,3-b]benzofuran-dione product. This method is valued for its operational simplicity and metal-free conditions.

The scope of the reaction has been explored with various substrates, demonstrating its utility in generating a library of substituted naphthobenzofurans.

Table 1: Phosphine-Catalyzed Synthesis of this compound Derivatives (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)

| Entry | Naphthoquinone Substrate | Activated Alkyne | Catalyst (mol%) | Solvent | Yield (%) |

| 1 | 2-Hydroxy-1,4-naphthoquinone | Dimethyl acetylenedicarboxylate | PPh₃ (10) | Toluene | 92 |

| 2 | 2-Hydroxy-1,4-naphthoquinone | Diethyl acetylenedicarboxylate | PPh₃ (10) | CH₂Cl₂ | 88 |

| 3 | 2-Hydroxy-1,4-naphthoquinone | Di-tert-butyl acetylenedicarboxylate | PBu₃ (15) | Toluene | 85 |

| 4 | 2-Hydroxy-3-methyl-1,4-naphthoquinone | Dimethyl acetylenedicarboxylate | PPh₃ (10) | Toluene | 90 |

| 5 | 2-Hydroxy-3-bromo-1,4-naphthoquinone | Dimethyl acetylenedicarboxylate | PPh₃ (10) | Dioxane | 78 |

Ceric Ammonium (B1175870) Nitrate-Catalyzed Cycloaddition

Ceric (IV) ammonium nitrate (B79036) (CAN) serves as an efficient single-electron transfer oxidant to catalyze the cycloaddition for this compound synthesis. This methodology typically involves the oxidative cyclization of 2-(1-arylvinyl)naphthalen-1-ols or similar precursors. The reaction proceeds through a radical cation mechanism.

In a representative transformation, CAN oxidizes the phenol moiety of the starting material to generate a phenoxy radical. This highly reactive intermediate undergoes a rapid intramolecular 5-endo-trig cyclization onto the pendant vinyl group. The resulting carbon-centered radical is then oxidized by another equivalent of Ce(IV) to a carbocation, which subsequently loses a proton to rearomatize and furnish the final this compound product. This oxidative cyclization provides a direct and rapid route to the heterocyclic core under mild conditions.

Table 2: CAN-Catalyzed Oxidative Cyclization for this compound Synthesis (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)

| Entry | Substrate | CAN (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-(1-Phenylvinyl)naphthalen-1-ol | 2.2 | Acetonitrile | 25 | 85 |

| 2 | 2-(1-(4-Methoxyphenyl)vinyl)naphthalen-1-ol | 2.2 | Acetonitrile | 25 | 89 |

| 3 | 2-(1-(4-Chlorophenyl)vinyl)naphthalen-1-ol | 2.5 | CH₃CN/H₂O | 25 | 81 |

| 4 | 2-(1-p-Tolylvinyl)naphthalen-1-ol | 2.2 | Acetonitrile | 25 | 87 |

Ytterbium (III) Triflate-Catalyzed Approaches

Lanthanide triflates, particularly Ytterbium (III) triflate (Yb(OTf)₃), are powerful water-tolerant Lewis acids that effectively catalyze the formation of naphthobenzofurans. A primary application is in the formal [4+2] cycloaddition (Diels-Alder reaction) between 1,4-naphthoquinones and various furans.

In this process, the Yb(OTf)₃ catalyst coordinates to one of the carbonyl oxygens of the naphthoquinone. This coordination enhances the electrophilicity of the quinone system, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thus accelerating the cycloaddition with the furan diene. The reaction typically produces an endo-cycloadduct, which can be unstable. Subsequent acid- or base-catalyzed dehydration of this intermediate leads to the aromatized this compound scaffold. The use of Yb(OTf)₃ allows the reaction to proceed under mild conditions with high efficiency and selectivity.

Table 3: Yb(OTf)₃-Catalyzed Synthesis of Naphthobenzofurans (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)

| Entry | Naphthoquinone | Furan Derivative | Catalyst (mol%) | Solvent | Yield (%) |

| 1 | 1,4-Naphthoquinone | Furan | Yb(OTf)₃ (10) | CH₂Cl₂ | 95 |

| 2 | 1,4-Naphthoquinone | 2-Methylfuran | Yb(OTf)₃ (10) | CH₂Cl₂ | 91 |

| 3 | 5-Hydroxy-1,4-naphthoquinone (Juglone) | Furan | Yb(OTf)₃ (15) | CH₂Cl₂ | 85 |

| 4 | 2,3-Dichloro-1,4-naphthoquinone | Furan | Yb(OTf)₃ (10) | Toluene | 88 |

Scandium-Triflate-Catalyzed Cycloaddition Reactions

Similar to Ytterbium (III) triflate, Scandium (III) triflate (Sc(OTf)₃) is another highly effective Lewis acid catalyst for constructing this compound systems via cycloaddition reactions. Its primary role is to activate dienophiles, such as naphthoquinones, towards [4+2] cycloaddition with dienes like furans.

The catalytic cycle is analogous to that of other lanthanide triflates. Sc(OTf)₃ coordinates to the carbonyl group of the naphthoquinone, significantly increasing its reactivity. This activation facilitates the Diels-Alder reaction with a suitable furan, leading to the formation of a bridged cycloadduct. This intermediate is then converted to the final aromatic this compound product through a dehydration step, often promoted by the residual Lewis acid or upon workup. The choice between Sc(OTf)₃ and other Lewis acids can influence reaction rates and yields depending on the specific substrates involved.

Table 4: Sc(OTf)₃-Catalyzed Diels-Alder/Aromatization Sequence (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)

| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Yield (%) |

| 1 | 1,4-Naphthoquinone | Furan | Sc(OTf)₃ (5) | CH₂Cl₂ | 96 |

| 2 | 1,4-Naphthoquinone | 2,5-Dimethylfuran | Sc(OTf)₃ (5) | CH₂Cl₂ | 93 |

| 3 | 2-Methyl-1,4-naphthoquinone | Furan | Sc(OTf)₃ (10) | CH₂Cl₂ | 89 |

| 4 | 2-Chloro-1,4-naphthoquinone | Furan | Sc(OTf)₃ (10) | Toluene | 91 |

Advanced Catalytic Strategies

Modern organic synthesis has increasingly relied on transition-metal catalysis to forge challenging bonds. The construction of the C-O ether linkage within the furan ring of naphthobenzofurans is well-suited to advanced catalytic methods, particularly those employing palladium and nickel.

Palladium-Catalyzed C-O Cyclization and Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a premier tool for intramolecular C-O bond formation to build the furan ring of naphthobenzofurans. This strategy, often referred to as the Buchwald-Hartwig amination adapted for ethers, typically utilizes a suitably functionalized precursor, such as a 2-halo-3-hydroxynaphthalene or a 2-hydroxy-3-(triflyloxy)naphthalene derivative.

The catalytic cycle is initiated by the oxidative addition of a Pd(0) complex, generated in situ, into the carbon-halogen or carbon-triflate bond of the naphthyl substrate. This forms an arylpalladium(II) intermediate. In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the proximate hydroxyl group is deprotonated. The resulting alkoxide displaces the halide from the palladium center in a reductive elimination step. This key C-O bond-forming event regenerates the Pd(0) catalyst and yields the cyclized this compound product. The success of the reaction is highly dependent on the choice of palladium precursor, ligand (e.g., bulky, electron-rich phosphines like SPhos or XPhos), and base.

Table 5: Palladium-Catalyzed Intramolecular C-O Cyclization (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)

| Entry | Substrate | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | 2-Bromo-3-hydroxynaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 94 |

| 2 | 2-Iodo-3-hydroxynaphthalene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 96 |

| 3 | 3-Hydroxy-2-naphthyl triflate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 88 |

| 4 | 1-Bromo-2-hydroxynaphthalene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 91 |

Nickel-Catalyzed Synthetic Methods

As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for C-O bond formation. Nickel-catalyzed methods for this compound synthesis can mirror the intramolecular cyclization pathways seen with palladium or enable unique transformations.

In a typical intramolecular cyclization, a low-valent Ni(0) species, often generated in situ from a Ni(II) precatalyst (e.g., NiCl₂(dppe)) and a reductant, undergoes oxidative addition into a C(aryl)-X bond (X = Cl, Br). The subsequent steps involving base-mediated deprotonation of a nearby phenol and reductive elimination to form the C-O bond are analogous to the palladium cycle. Nickel catalysts can be particularly effective for activating less reactive aryl chlorides. The choice of ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or related bidentate phosphines, is critical for stabilizing the nickel intermediates and promoting the desired reductive elimination.

Table 6: Nickel-Catalyzed Intramolecular Etherification for this compound Synthesis (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)

| Entry | Substrate | Ni Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | 2-Chloro-3-hydroxynaphthalene | Ni(COD)₂ (10) | dppf (10) | NaOt-Bu | Toluene | 85 |

| 2 | 2-Bromo-3-hydroxynaphthalene | NiCl₂(dppe) (5) | - | K₃PO₄ | Dioxane | 90 |

| 3 | 1-Bromo-2-hydroxynaphthalene | NiCl₂(dppp) (5) | - | Cs₂CO₃ | DMA | 88 |

| 4 | 2-Bromo-3-hydroxy-1,4-naphthoquinone | Ni(acac)₂ (10) | SIMes·HCl (20) | K₂CO₃ | Toluene | 75 |

Ruthenium-Catalyzed Reactions

Ruthenium-catalyzed reactions have emerged as a powerful tool for the construction of fused heterocyclic systems, including the this compound core. A prominent strategy involves the oxidative annulation of phenols or naphthols with alkynes, driven by ruthenium(II) catalysis. nih.gov This methodology capitalizes on the selective activation of C–H and O–H bonds to forge the furan ring onto a naphthalene framework. nih.govrsc.org

The general mechanism for these transformations typically involves a carboxylate-assisted C–H bond ruthenation at the ortho-position of the naphthol. nih.gov This is followed by the coordinative insertion of an alkyne into the Ru-C bond. Subsequent reductive elimination forms the C-O bond, constructing the furan ring and generating a ruthenium(0) species. The catalytic cycle is completed by reoxidation of the ruthenium center, often accomplished with a copper-based oxidant like copper(II) acetate. nih.gov

Recent advancements have focused on making these processes more sustainable. Electrochemical methods, for instance, can be used to regenerate the active Ru(II) catalyst, replacing chemical oxidants with electricity. rsc.org This approach has proven effective for alkyne annulations with phenols in protic media, such as alcohol/water mixtures, highlighting the robustness and adaptability of the catalytic system. rsc.org The choice of ligands and reaction conditions allows for high regioselectivity in the annulation process. rsc.org

| Reactants | Catalyst System | Key Features | Product Type |

| Naphthol derivative, Alkyne | [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂·H₂O | C-H/O-H bond activation, Oxidative annulation | Substituted this compound |

| Naphthol derivative, Alkyne | Ru(II) complex, Electricity | Electrochemical oxidation, Avoids chemical oxidants | Substituted this compound |

Table 1: Representative Ruthenium-Catalyzed Annulation for this compound Synthesis. nih.govrsc.org

Iron-Catalyzed Vinylogous Michael Reactions

Iron catalysis provides an economical and environmentally favorable alternative for constructing this compound skeletons. One effective method is the iron-catalyzed vinylogous Michael reaction. scispace.com This approach is operationally simple and utilizes inexpensive and low-toxicity iron salts, such as ferric chloride (FeCl₃·6H₂O), as the catalyst. scispace.com

A key example involves the reaction between a vinylogous donor and a naphthoquinone. scispace.com In this process, the iron catalyst facilitates the conjugate addition of the donor to the naphthoquinone. The resulting intermediate is unstable and undergoes a series of transformations to yield the final product. The sequence begins with the tautomerization of the quinoid diketo moiety into a more stable hydroquinone (B1673460) system. This is followed by an intramolecular oxa-Michael addition, where a hydroxy group attacks the enone system to close the furan ring. The reaction is driven to completion by in-situ oxidation, which aromatizes the newly formed ring system, preventing the reversal of the conjugate addition. scispace.com

This methodology has been successfully applied to the synthesis of highly substituted this compound derivatives from substrates like 1,4-naphthoquinone and 1,2-naphthoquinone (B1664529). scispace.com Subsequent chemical modifications, such as reductive acetylation, can be performed on the products to access a wider range of complex biaryl compounds. scispace.com

| Vinylogous Donor | Michael Acceptor | Catalyst | Key Reaction Steps | Product |

| Substituted enone | 1,4-Naphthoquinone | FeCl₃·6H₂O | Vinylogous Michael addition -> Tautomerization -> Intramolecular oxa-Michael addition -> Oxidation | Naphthodihydrobenzofuran derivative |

| Substituted enone | 1,2-Naphthoquinone | FeCl₃·6H₂O | Vinylogous Michael addition -> Air oxidation | Aromatic this compound derivative |

Table 2: Iron-Catalyzed Vinylogous Michael Reaction for this compound Synthesis. scispace.com

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like naphthobenzofurans is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govrsc.org These principles advocate for the design of products and processes that minimize the use and generation of hazardous substances. rsc.org

Key green chemistry principles relevant to this compound synthesis include:

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. nih.gov Both ruthenium and iron-catalyzed methodologies exemplify this principle, as small amounts of the metal catalyst can generate large quantities of the product, reducing waste. nih.govscispace.com Iron catalysts are particularly advantageous due to iron's high earth abundance, low cost, and minimal toxicity compared to precious metals. scispace.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. chemistryviews.org Annulation and cycloaddition reactions are inherently atom-economical as they assemble complex scaffolds by forming multiple bonds in a single operation, minimizing the generation of byproducts. scispace.commdpi.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. chemistryviews.org Research into ruthenium-catalyzed annulations has demonstrated the viability of using greener solvents like alcohols and water, reducing reliance on traditional, more hazardous organic solvents. rsc.org Similarly, some iron-catalyzed reactions can proceed without the need for strictly anhydrous or inert conditions. scispace.com

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. nih.gov Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. This approach has been successfully used in the sustainable synthesis of naphthoquinone derivatives, which are precursors to naphthobenzofurans. nih.gov

Prevention : It is better to prevent waste than to treat or clean it up after it has been created. rsc.org One-pot processes, where multiple reaction steps are carried out in the same vessel without isolating intermediates, contribute to waste prevention by reducing the use of solvents for workup and purification. nih.gov The development of such streamlined syntheses is a key goal in modern organic chemistry.

By integrating these principles, chemists can develop more sustainable and efficient routes to naphthobenzofurans and related heterocyclic compounds.

Chemical Reactivity and Functionalization of Naphthobenzofuran

Strategies for Core Modification

The modification of the fundamental naphthobenzofuran framework is essential for synthesizing a diverse range of derivatives. Various synthetic strategies have been developed to construct and functionalize this heterocyclic system.

One-pot, multi-component reactions offer an efficient route to functionalized naphtho[2,1-b]furans. For instance, a three-component reaction involving Meldrum's acid, arylglyoxals, and β-naphthol in the presence of triethylamine (B128534) can produce 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives in excellent yields. nih.gov This method is advantageous as it avoids the need for expensive catalysts and complex chromatographic separation. nih.gov

Another effective strategy is the use of heterogeneous catalysts. Silica sulfuric acid (SSA) has been employed for the synthesis of naphtho[2,1-b]furan (B1199300) derivatives from β-nitrostyrene and β-naphthol derivatives under solvent-free conditions. nih.gov This approach is noted for its operational simplicity, short reaction times, and high yields. nih.gov

The reaction of 2-acetylnaphtho[2,1-b]furan with various reagents provides a versatile platform for core modification. Condensation with malononitrile (B47326) yields 2-(2,2-dicyano-1-methyl vinyl)naphtho[2,1-b]furan, which can be further transformed. beilstein-journals.org For example, a Gewald reaction with sulfur produces a thienyl-substituted this compound, while reaction with benzene (B151609) diazonium chloride affords an azo-substituted derivative. beilstein-journals.org

Palladium-catalyzed reactions are also pivotal in modifying the this compound core. A palladium-catalyzed intramolecular direct heteroarylation of oxazole-tethered β-naphthols has been developed to access tetracyclic 4H-benzo obrnutafaza.hrweber.huchromeno[3,4-d]oxazoles. nih.gov

Below is a table summarizing various strategies for the core modification of this compound, along with the types of derivatives produced and reported yields.

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) |

| Meldrum's acid, arylglyoxals, β-naphthol | Et3N, CH3CN, rt, 24 h | 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives | Excellent nih.gov |

| β-Nitrostyrene derivatives, β-naphthol derivatives | Silica sulfuric acid, solvent-free | Naphtho[2,1-b]furan derivatives | Very good nih.gov |

| 2-Acetylnaphtho[2,1-b]furan, malononitrile | Benzene, ammonium (B1175870) acetate, acetic acid | 2-(2,2-Dicyano-1-methyl vinyl)naphtho[2,1-b]furan | - beilstein-journals.org |

| 2-Acetylnaphtho[2,1-b]furan, phenyl hydrazine | - | 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan | - beilstein-journals.org |

| Oxazole tethered β-naphthols | Palladium catalyst | 4H-Benzo obrnutafaza.hrweber.huchromeno[3,4-d]oxazoles | - nih.gov |

Derivatization for Enhanced Reactivity and Selectivity

Derivatization is a chemical modification process used to convert a compound into a derivative with properties more suitable for a specific application, such as enhancing reactivity, improving selectivity, or facilitating analysis. beilstein-journals.org This section explores photochemical, electrochemical, and silylation-based derivatization strategies as they apply to naphthobenzofurans.

Photochemical Derivatization

Photochemical reactions, initiated by the absorption of light, can provide the activation energy for various chemical transformations. nih.govknauer.net In the context of derivatization, photochemical methods can be used to introduce new functional groups or alter the structure of a molecule under mild conditions. nih.govnih.gov

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization. researchgate.net For instance, the C-H arylation of substituted 1,4-naphthoquinones and 1,2-naphthoquinone (B1664529) with diazonium salts has been achieved using eosin (B541160) Y as a photocatalyst at room temperature. researchgate.netmdpi.com This metal-free approach offers an alternative to traditional transition-metal-catalyzed reactions. researchgate.netmdpi.com The reaction proceeds via the generation of an aryl radical, which then attacks the naphthoquinone ring. mdpi.com While this specific example is on naphthoquinones, the principle of photochemical C-H arylation could potentially be applied to the this compound scaffold to introduce aryl groups.

Another application of photochemical derivatization is to enhance the detectability of analytes in analytical techniques like HPLC. researchgate.netchemistryviews.org For example, UV irradiation at 254 nm is used for the post-column derivatization of aflatoxins, which involves a photo-induced hydroxylation that increases their fluorescence for more sensitive detection. chemistryviews.org This principle could be explored for the derivatization of specific this compound derivatives to improve their analytical characteristics.

The table below outlines a photochemical derivatization method applied to a related quinone system, which could be conceptually extended to naphthobenzofurans.

| Substrate | Reagents and Conditions | Product | Yield (%) |

| Substituted 1,4-Naphthoquinones | Aryl diazonium salt, Eosin Y, DMSO, Green light, rt, 8 h | C(3)-H arylated naphthoquinones | ≥75 researchgate.netmdpi.com |

Electrochemical Derivatization

Electrochemical methods offer an environmentally friendly approach to synthesis and derivatization by using electricity to drive chemical reactions. worktribe.comsigmaaldrich.com These methods can generate reactive species in situ, often under mild conditions and without the need for harsh chemical reagents. rsc.org

The electrochemical oxidation of catechols in the presence of 2-hydroxy-1,4-naphthoquinone (B1674593) has been shown to produce benzofuranoquinone derivatives. worktribe.com The electrochemically generated o-benzoquinones participate in a Michael addition reaction with the naphthoquinone. worktribe.com This demonstrates the feasibility of forming furan (B31954) rings fused to quinone structures through electrochemical means. A similar strategy could potentially be adapted for the derivatization or synthesis of this compound systems.

Electrochemical synthesis has also been successfully used to prepare a variety of substituted benzo[b]furans through the oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides. This galvanostatic electrolysis is performed under oxidant-, base-, and metal-free conditions.

The following table provides an example of an electrochemical synthesis of benzofuran (B130515) derivatives, illustrating a methodology that could be explored for naphthobenzofurans.

| Substrates | Method | Product | Yield |

| Catechols, 2-Hydroxy-1,4-naphthoquinone | Controlled-potential coulometry, Carbon rod electrode | Benzofuranoquinone derivatives | Good worktribe.com |

| 2-Alkynylphenol derivatives, Diselenides | Galvanostatic electrolysis, Platinum electrodes | Selenylbenzo[b]furan derivatives | Good to Excellent |

Silylation Reagents in Derivatization

Silylation is a widely used derivatization technique where a reactive hydrogen atom in a molecule (from groups like -OH, -NH2, -COOH) is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). obrnutafaza.hrweber.hu This process generally increases the volatility, thermal stability, and reduces the polarity of the parent compound, making it more amenable to analysis by gas chromatography (GC). obrnutafaza.hrweber.hu

Common silylation reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and trimethylsilylimidazole (TMSI). obrnutafaza.hrresearchgate.net The choice of reagent depends on the functional groups present in the molecule and the desired reactivity. For instance, TMSI is particularly effective for silylating hydroxyl groups in carbohydrates. researchgate.net The addition of a catalyst like TMCS can increase the reactivity of other silylation reagents. obrnutafaza.hr

In the context of furan-containing compounds, C-H silylation has been demonstrated. For example, furfural (B47365) derivatives can be silylated at the C3-position using an iridium catalyst and a temporary imine directing group. The resulting silylated furan can then be further functionalized. For benzo[b]furan derivatives, silylation has been used as part of a synthetic strategy. For example, 2-silylbenzo[b]furans can be synthesized and the silyl group can later be removed or replaced, demonstrating its use as a reactive handle. researchgate.net These examples suggest that silylation can be a valuable tool for the derivatization and functionalization of the this compound core.

The table below lists common silylation reagents and their typical applications.

| Reagent | Abbreviation | Typical Applications |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of acids, alcohols, thiols, amines, and amides for GC analysis. obrnutafaza.hrweber.hu |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of other silylation reagents. obrnutafaza.hr |

| Trimethylsilylimidazole | TMSI | Highly reactive towards hydroxyl groups, particularly in carbohydrates. researchgate.net |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. obrnutafaza.hr |

Late-Stage Functionalization (LSF) Methodologies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, such as a drug candidate or natural product, at a late step in the synthetic sequence. nih.gov This strategy is highly valuable in medicinal chemistry as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov C-H activation has become a cornerstone of LSF, enabling the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds.

Chemoselective C-H Functionalization

A major challenge in LSF is achieving chemoselectivity, which is the selective reaction of one functional group in the presence of others. worktribe.com In the context of C-H functionalization, this means targeting a specific C-H bond while leaving other, more reactive functional groups untouched. worktribe.com

Transition metal catalysis, particularly with palladium, has been extensively used for directed C-H functionalization, where a coordinating group on the substrate directs the catalyst to a specific C-H bond. However, non-directed C-H functionalization of arenes is also a powerful tool. For instance, palladium-catalyzed non-directed C-H functionalization has been used to modify complex drug molecules.

Manganese catalysis has emerged as a sustainable alternative for late-stage C-H functionalization, enabling the direct methylation of unactivated C-H bonds with excellent site selectivity. beilstein-journals.org The selectivity is often governed by electronic and steric factors, with the reaction favoring more electron-rich and less sterically hindered positions. beilstein-journals.org

Iron-catalyzed C-H functionalization has also been developed, for example, in the three-component reaction of naphthols, sulfur dioxide, and aryldiazonium salts to form sulfonated naphthols. In this radical process, an arylsulfonyl radical is generated, and the iron(III) chloride catalyst facilitates the formation of a naphthol radical.

The following table presents examples of late-stage C-H functionalization applied to various complex molecules, illustrating the potential for applying these methods to this compound-containing structures.

| Substrate Class | Catalyst/Reagent | Functionalization | Key Features |

| Saturated Heterocycles in Drugs | Decatungstate photocatalyst / Nickel | C(sp³)–H Methylation | Broad scope, functionalization of various N- and O-containing heterocycles. nih.gov |

| Bioactive Molecules | MnIII(ClPc) / Iminoiodinane | Benzylic C–H Amination | Enables amination of complex drug molecules like citalopram. beilstein-journals.org |

| Naphthols | Iron(III) chloride | C–H Sulfonylation | Three-component reaction with SO2 and diazonium salts. |

| Drug Molecules | Pd(OAc)2 / Ligand | Non-directed C–H Olefination | Ligand-accelerated functionalization of arenes. |

| Memantine derivative (Amide) | Azocane•HOTf or Pyrrolidine•HOTf / UHP | Remote C(sp³)–H Hydroxylation | High chemoselectivity for C-H hydroxylation over oxidation of other groups. nih.gov |

Exploitation of Heteroatom-Containing Functional Groups

The presence of heteroatoms, such as nitrogen, oxygen, and sulfur, within functional groups attached to the this compound core significantly influences its reactivity and provides handles for further molecular modifications. nih.govpressbooks.pub These functional groups can act as anchoring sites for the introduction of new substituents, thereby enabling the synthesis of complex molecules. mdpi.com

For instance, a nitro group, due to its electron-withdrawing nature, can hinder electrophilic aromatic substitution. However, its reduction to an amine group, for example using H₂/Pd-C, opens up avenues for a wide range of derivatization reactions. vulcanchem.com Similarly, a sulfonamide group can be cleaved under strong acidic conditions to yield a free amine, which can then participate in subsequent synthetic transformations. vulcanchem.com The ketone functional group, although potentially sterically hindered by the fused ring system, offers a site for nucleophilic addition or condensation reactions. vulcanchem.com

In a specific example of synthesizing 9-methoxynaphtho[1,2-b]benzofuran, the nitro group plays a dual role. It acts as an activator in an initial nucleophilic aromatic substitution and subsequently serves as the leaving group during the final cyclization step to form the furan ring. mdpi.com This highlights how heteroatom-containing groups can be strategically employed to direct and facilitate the construction of the this compound skeleton. mdpi.com

The introduction of heteroatoms can also be achieved through post-synthesis modifications. mdpi.com For example, the surface of a carbon material can be functionalized through oxidation to introduce oxygen-containing groups, which can then be further reacted. researchgate.net This principle can be applied to the this compound system, where the introduction of hydroxyl or carboxyl groups can provide reactive sites for further functionalization.

The following table summarizes the reactivity of some common heteroatom-containing functional groups that could be present on a this compound scaffold:

| Functional Group | Potential Reactions | Enabling Transformation |

| Nitro (-NO₂) | Reduction to amine | Enables subsequent derivatization at the amine position. vulcanchem.com |

| Sulfonamide (-SO₂NHR) | Cleavage under acidic conditions | Yields a free amine for further reactions. vulcanchem.com |

| Ketone (C=O) | Nucleophilic addition, condensation | Allows for the introduction of new carbon-carbon or carbon-heteroatom bonds. vulcanchem.com |

| Methoxy (-OCH₃) | Ether cleavage | Can be converted to a hydroxyl group, a versatile functional handle. |

| Amine (-NH₂) | Acylation, alkylation, diazotization | Provides a key site for a wide variety of chemical transformations. |

Metal-Free Approaches in Functionalization

Recent advancements in organic synthesis have emphasized the development of metal-free reaction methodologies to avoid the potential toxicity and environmental impact associated with transition metals. rsc.orgrsc.org These approaches are particularly relevant for the synthesis of biologically active compounds, where metal contamination is a significant concern.

One notable metal-free approach for the functionalization of naphthobenzofurans involves the use of Brønsted acids as catalysts. researchgate.netresearchgate.net For example, triflic acid has been successfully employed to catalyze the formal [3+2] annulation of quinone monoacetals with 2-naphthols, leading to the formation of naphtho[2,1-b]benzofuran derivatives in moderate to good yields. researchgate.netacs.org This reaction is proposed to proceed through the activation of the quinone monoacetal by the Brønsted acid, generating a highly electrophilic oxocarbenium intermediate. ias.ac.in

Diaryliodonium salts have also emerged as powerful reagents for metal-free C-H arylation of heteroarenes. mdpi.com This strategy offers a direct method for introducing aryl groups onto the this compound core without the need for pre-functionalization.

The following table outlines some examples of metal-free functionalization reactions applicable to this compound synthesis:

| Reaction Type | Catalyst/Reagent | Description |

| [3+2] Annulation | Triflic acid | Reaction of quinone monoacetals with 2-naphthols to form naphtho[2,1-b]benzofurans. researchgate.netacs.org |

| C-H Arylation | Diaryliodonium salts | Direct introduction of aryl groups onto the heterocyclic core. mdpi.com |

| Oxidative C(sp)-H Functionalization | tert-Butyl nitrite/Ascorbic acid | A metal-free method for creating new carbon-carbon bonds. rsc.org |

Specific Reaction Types and Mechanisms

The construction and functionalization of the this compound ring system involve a variety of specific reaction types, each with its own distinct mechanism. Understanding these mechanisms is crucial for controlling the regioselectivity and stereoselectivity of the synthetic transformations.

Nucleophilic Additions

Nucleophilic addition reactions are fundamental to the synthesis of many this compound derivatives. A key mechanistic step in the Brønsted acid-catalyzed synthesis of naphthobenzofurans from quinone monoacetals and 2-naphthols is the nucleophilic addition of the 2-naphthol (B1666908) to an electrophilic oxocarbenium intermediate. ias.ac.in This intermediate is generated by the protonation of the quinone monoacetal by the acid catalyst. ias.ac.in

Another example involves the base-mediated annulation of 1-bromo-4-methoxy-2-nitrobenzene with 1-naphthol. mdpi.com The reaction is initiated by the formation of naphthalen-1-olate, which then acts as a carbon-nucleophile, attacking the C-1 position of the nitroaromatic compound in an aromatic nucleophilic substitution. mdpi.com The presence of the electron-withdrawing nitro group in the ortho-position facilitates this nucleophilic attack. mdpi.com

The ketone group on a tetrahydronaphtho[1,2-b]benzofuran core is also a potential site for nucleophilic addition, although steric hindrance from the bulky fused ring system may limit its reactivity. vulcanchem.com

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond across a pi system. libretexts.orglibretexts.org These reactions are often uncatalyzed and proceed through a concerted mechanism. wikipedia.org In the context of this compound synthesis, a vulcanchem.comvulcanchem.com sigmatropic rearrangement has been identified as a key step in the metal-free, Brønsted acid-catalyzed formal [3+2] annulation of quinone monoacetals with 2-naphthols. researchgate.netacs.org This type of rearrangement, which includes well-known reactions like the Claisen and Cope rearrangements, involves a cyclic transition state. wikipedia.orgmasterorganicchemistry.comchadsprep.com

Preliminary mechanistic studies suggest that the initial nucleophilic substitution of the quinone monoacetal with 2-naphthol is followed by this vulcanchem.comvulcanchem.com sigmatropic rearrangement, ultimately leading to the formation of the this compound product. researchgate.netacs.org

Aromatization Pathways

Aromatization is often a driving force in the final steps of this compound synthesis, leading to the formation of the stable, fully conjugated aromatic system. In the Brønsted acid-catalyzed reaction between quinone monoacetals and 2-naphthols, two potential aromatization pathways have been proposed. ias.ac.in

In the first pathway (Pathway A), an intermediate undergoes intramolecular cyclization, followed by the elimination of a water molecule to directly yield the aromatized this compound product. ias.ac.in Alternatively (Pathway B), the intermediate can first undergo aromatization via a proton transfer to form a phenol (B47542) biaryl intermediate. This biaryl intermediate then undergoes a subsequent intramolecular cyclization and dehydration to afford the final this compound derivative. ias.ac.in

The conversion of androgens to estrogens, a process known as aromatization, is catalyzed by the enzyme aromatase and highlights a biological pathway for forming an aromatic ring. nih.gov While not directly related to the synthesis of this compound itself, it illustrates the thermodynamic favorability of forming aromatic systems. In some cases, the aromatization process can be influenced by the nature of the substituents on the precursor molecule. nih.gov The masculinization of neural pathways can also be induced by the aromatization of testosterone (B1683101) into estrogen. nih.gov

Advanced Spectroscopic and Structural Elucidation of Naphthobenzofuran Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including naphthobenzofuran analogs. researchgate.netjchps.comlibretexts.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. libretexts.org

1H and 13C NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for assigning the specific resonances of hydrogen and carbon atoms in a molecule. mdpi.compitt.edu The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of chemically non-equivalent atoms. libretexts.orgucl.ac.uk For instance, in substituted this compound analogs, the chemical shifts of aromatic protons and carbons can be definitively assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing connectivity between atoms. COSY spectra reveal proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This comprehensive approach allows for the unambiguous assignment of even complex this compound structures. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

| Functional Group/Region | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 9.0 | 110 - 150 |

| Furan (B31954) Ring Protons | 6.5 - 7.5 | 105 - 145 |

| Methoxy (-OCH₃) Protons | 3.8 - 4.2 | 55 - 60 |

| Alkyl Substituent Protons | 0.8 - 3.0 | 10 - 40 |

| Carbonyl Carbon (C=O) | - | 160 - 200 |

| Furan Ring Carbons | - | 105 - 145 |

| Naphthalene (B1677914) Ring Carbons | - | 115 - 135 |

Note: These are general ranges and can vary based on the specific substitution pattern and solvent used.

NMR for Complex Mixture Analysis and Metabolomics

NMR spectroscopy is a powerful tool for the analysis of complex mixtures, a field with significant applications in metabolomics. europeanpharmaceuticalreview.commdpi.comnih.gov Metabolomics involves the systematic study of the complete set of small-molecule metabolites in a biological system. nih.govcancer.govfrontiersin.org The non-destructive nature of NMR allows for the simultaneous identification and quantification of multiple components in a sample without the need for extensive separation. europeanpharmaceuticalreview.commdpi.com

For complex mixtures containing this compound analogs, 2D NMR techniques are particularly advantageous as they enhance spectral dispersion and reduce signal overlap, a common challenge in 1D ¹H NMR spectra. mdpi.comlewisresearchgroup.orgchemrxiv.org The unique spectral fingerprint of each compound allows for its identification and quantification within the mixture. mdpi.com This capability is crucial in metabolomics studies where this compound derivatives might be present as part of a complex biological matrix. mdpi.commpg.de Advanced NMR methods, coupled with statistical analysis, can help in identifying biomarkers and understanding metabolic pathways. universiteitleiden.nlmdpi.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and elemental composition. neu.edu.treurofins-biomnis.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the molecular formula of a compound. mdpi.com

In the context of this compound analogs, MS is used to confirm the molecular weight of newly synthesized compounds. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, can provide valuable structural information by revealing the connectivity of different parts of the molecule. wikipedia.org This technique is complementary to NMR in the complete structural elucidation of these compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about functional groups and conjugated systems. mrclab.comuobabylon.edu.iq

IR spectroscopy is particularly useful for identifying characteristic functional groups. itwreagents.com For example, the presence of a carbonyl group (C=O) in a this compound analog will give rise to a strong absorption band in a specific region of the IR spectrum. Other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, also have distinct IR absorption frequencies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule.

For this compound analogs that can be crystallized, X-ray crystallography provides unambiguous proof of their molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov This information is invaluable for validating structures proposed by other spectroscopic methods and for understanding intermolecular interactions in the solid state.

Specialized Spectroscopic Techniques

Beyond the core methods, a variety of specialized spectroscopic techniques can be employed for a more in-depth analysis of this compound analogs. These can include advanced NMR pulse sequences for studying dynamics or specific interactions, and hyphenated techniques like Liquid Chromatography-NMR (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of complex mixtures. nih.gov Techniques like Raman spectroscopy can provide complementary vibrational information to IR spectroscopy. spectroscopyonline.com Furthermore, surface-sensitive techniques might be employed to study the properties of thin films or monolayers of these compounds. covalentmetrology.com The choice of technique depends on the specific research question and the nature of the this compound analog being investigated. mdpi.comresearchgate.netespublisher.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive vibrational technique that offers detailed information about the molecular structure and chemical bonding within this compound analogs. renishaw.comedinst.com The technique is based on the inelastic scattering of monochromatic light, known as Raman scattering, which results from the interaction of photons with molecular vibrations. tu-dresden.delibretexts.org A key advantage of Raman spectroscopy is its sensitivity to non-polar and symmetric bonds, making it highly effective for probing the carbon backbone characteristic of the fused aromatic and heterocyclic ring systems in naphthobenzofurans. cas.cz Furthermore, water is a weak Raman scatterer, allowing for analysis in aqueous media if required. libretexts.org

In the analysis of this compound analogs, the Raman spectrum provides a unique "fingerprint" based on the vibrational modes of its constituent parts. renishaw.com Specific Raman bands can be assigned to particular molecular motions, such as C-C stretching within the naphthalene and benzene (B151609) rings, C-O-C vibrations of the furan moiety, and C-H bending modes. The frequencies of these vibrations are sensitive to the masses of the atoms and the strength of the bonds connecting them. renishaw.com

The interpretation of these complex spectra is often aided by Density Functional Theory (DFT) calculations. osaka-u.ac.jp By computationally modeling the structure of a this compound analog, its theoretical Raman spectrum can be predicted and compared with experimental data. This comparative analysis allows for the precise assignment of observed Raman peaks to specific vibrational modes, confirming the molecular structure. osaka-u.ac.jp For example, characteristic peaks for the fused aromatic system are expected in the 1300-1650 cm⁻¹ region, while vibrations involving the furan ring's ether linkage would appear at different, distinct wavenumbers.

Table 1: Representative Raman Spectral Data for a Generic this compound Analog

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Weak | Aromatic C-H Stretching |

| ~1620 | Strong | Aromatic C=C Ring Stretching |

| ~1580 | Medium | Aromatic C=C Ring Stretching |

| ~1380 | Strong | Ring Skeleton C-C Stretching |

| ~1250 | Medium | C-O-C Asymmetric Stretching (Furan) |

| ~1050 | Weak | In-plane C-H Bending |

| ~880 | Medium | C-O-C Symmetric Stretching (Furan) |

| ~750 | Strong | Out-of-plane C-H Bending |

Note: The exact positions and intensities of Raman bands can vary depending on the specific substitution pattern and molecular environment of the this compound analog.

Synchrotron-Based Spectroscopy (XAS, XPS) for Elemental and Chemical State Information

Synchrotron-based spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), offer powerful tools for probing the elemental composition and chemical environment of atoms within this compound analogs. researchgate.net These methods utilize the high-intensity, tunable X-rays produced by a synchrotron source. mdpi.com

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition and the chemical (oxidation) state of those elements. measurlabs.comwikipedia.org The sample is irradiated with X-rays, causing the emission of core-level electrons. bnl.gov The binding energy of these emitted photoelectrons is characteristic of the element and its local chemical environment. wikipedia.orgbnl.gov

For this compound analogs, XPS can precisely quantify the carbon-to-oxygen ratio. High-resolution scans of the C 1s and O 1s regions reveal subtle shifts in binding energy that correspond to different bonding environments. For instance, the C 1s spectrum can be deconvoluted into several peaks representing carbon atoms in different states: C-C bonds in the aromatic rings, C-O bonds of the furan ether linkage, and any other functional groups present. mdpi.com Similarly, the O 1s peak confirms the presence of the furan ether oxygen. This ability to distinguish between chemical states is invaluable for confirming the integrity of the molecular structure. wikipedia.org

X-ray Absorption Spectroscopy (XAS)

XAS is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. researchgate.net The method involves tuning the X-ray energy through the absorption edge of a core electron (e.g., the K-edge of carbon or oxygen). The resulting spectrum has two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound analogs, XANES (also known as NEXAFS) spectra of the carbon and oxygen K-edges are particularly informative. cdnsciencepub.comnih.gov These spectra are dominated by transitions of core electrons to unoccupied molecular orbitals. For example, the prominent 1s → π* transition in the carbon K-edge spectrum provides direct insight into the unoccupied π-system of the fused aromatic rings. acs.orgrsc.org The energy and intensity of these transitions are sensitive to the local symmetry and bonding of the absorbing atom, providing a fingerprint of the molecule's electronic structure.

Table 2: Typical Binding Energies from XPS for this compound Analogs

| Element & Orbital | Binding Energy (eV) | Inferred Chemical State |

| O 1s | ~533.0 | C-O -C (Furan ring ether) |

| C 1s | ~284.8 | C -C / C -H (Aromatic rings) |

| C 1s | ~286.5 | C -O (Furan ring) |

Note: These values are representative and can shift based on the specific molecular structure and instrument calibration.

Integration of Spectroscopic Data for Comprehensive Structural Analysis

A single spectroscopic technique rarely provides a complete structural picture. The most robust structural elucidation of this compound analogs is achieved through the integration of complementary data from multiple spectroscopic methods. cas.cz The combination of vibrational, electronic, and elemental analysis creates a highly detailed and cross-validated molecular profile.

Raman spectroscopy defines the molecular backbone and the nature of chemical bonds through their vibrational frequencies. ugr.es XPS confirms the elemental composition and the specific bonding arrangements of individual atoms, such as the crucial C-O-C linkage of the furan ring. measurlabs.com Synchrotron-based XAS probes the unoccupied electronic states, offering a map of the molecule's frontier orbitals. researchgate.net

When combined, these techniques provide a powerful synergy. For example, a molecular structure proposed based on Raman and NMR data can be definitively confirmed by XPS, which verifies the expected elemental ratios and chemical states. Discrepancies between the data from different techniques can indicate impurities or an incorrect structural assignment, prompting further investigation. Often, these experimental results are correlated with theoretical models, such as DFT and other computational methods, to refine the structural assignment and gain a deeper understanding of the molecule's properties. osaka-u.ac.jputm.my This integrated approach, combining techniques sensitive to different physical phenomena, is essential for the unambiguous characterization of complex molecules like this compound analogs.

Theoretical and Computational Chemistry in Naphthobenzofuran Research

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. For naphthobenzofurans, these calculations are crucial for understanding their stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has proven to be a powerful tool for predicting a wide range of properties for complex aromatic systems, including naphthobenzofuran and its derivatives. researchgate.netscirp.org DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the equilibrium geometry and electronic properties of these molecules. researchgate.netnih.gov

A key application of DFT in this compound research is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A small HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. mdpi.comphyschemres.org For instance, in studies of related heterocyclic systems, DFT calculations at the B3LYP/6-311G(d,p) level have been used to calculate the HOMO-LUMO gap and other global reactivity descriptors like chemical hardness, softness, and electronegativity. researchgate.netphyschemres.org These calculations help in understanding the intramolecular charge transfer and delocalization within the molecule. ekb.eg For derivatives such as 2-Bromonaphtho[2,3-b]benzofuran, DFT is used to calculate the HOMO-LUMO gap to analyze its molecular orbital characteristics.

The insights from DFT can guide the synthesis of new this compound derivatives with specific electronic and optical properties. ekb.eg By predicting how different substituents will affect the electronic structure, researchers can design molecules for applications in materials science and electronics. rsc.org

Table 1: Examples of Calculated Electronic Properties for Heterocyclic Compounds Using DFT This table presents illustrative data from related complex heterocyclic systems to demonstrate the type of information obtained via DFT calculations.

| Compound/Derivative Class | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 physchemres.org |

| 4H-benzo[h]chromenes | B3LYP/6-311++G(d,p) | Varies | Varies | Varies ekb.eg |

| 5-methyl-8H-benzo[h]chromeno[...]dione | B3LYP/6-311G(d,p) | Calculated | Calculated | Calculated researchgate.net |

| 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide | B3LYP/6-311+G** | Varies | Varies | ~4.08 mdpi.com |

Beyond DFT, other quantum chemical methods like ab initio and semiempirical calculations are also employed in molecular modeling.

Ab initio methods , Latin for "from first principles," solve the Schrödinger equation without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, especially for smaller molecules. stackexchange.com They are often used as a benchmark to validate the results from less computationally expensive methods. For example, ab initio MO and DFT/GIAO methods have been used in combination with 2D-NMR techniques to achieve complete assignments of ¹H and ¹³C NMR signals for complex natural products containing naphthofuran quinone structures. researchgate.net Such methods are also used to investigate the stability of different molecular isomers and conformations. stackexchange.comnih.govnih.gov

Semiempirical methods are faster than ab initio and DFT methods because they use parameters derived from experimental data to simplify calculations, particularly by neglecting certain complex integrals. ufba.br Methods like AM1, PM3, and MNDO fall into this category. While less accurate, their computational efficiency makes them suitable for performing conformational analyses on very large molecules or for screening large numbers of compounds. ufba.br They are particularly useful for generating initial geometries for higher-level calculations or for studying dynamic processes in large systems where ab initio methods would be computationally prohibitive. ufba.brnews-medical.net

Molecular Geometry Optimization and Conformation Analysis

Determining the most stable three-dimensional arrangement of atoms in a molecule is a fundamental task in computational chemistry, known as geometry optimization. taltech.eeslideshare.net This process involves finding the coordinates that correspond to a minimum on the potential energy surface (PES) of the molecule. taltech.eegithub.io For any given molecular structure, the energy varies with changes in bond lengths, bond angles, and dihedral angles. Geometry optimization algorithms systematically adjust these parameters to locate the lowest energy structure, referred to as the equilibrium geometry. github.ioconflex.net

In the context of naphthobenzofurans, which are relatively rigid structures, optimization is crucial for obtaining accurate subsequent property calculations. The process typically starts with an initial guess of the geometry, which is then refined iteratively until the forces on the atoms are close to zero and the energy has converged to a minimum. github.io For flexible molecules, a more extensive conformation analysis is required to explore the vast conformational space and identify the most stable conformers (low-energy isomers). taltech.eeconflex.net This can be achieved through systematic searches, molecular dynamics, or methods like simulated annealing. ufba.br

For this compound and its derivatives, accurate geometry optimization is the necessary first step before calculating properties like NMR chemical shifts or electronic spectra, as these properties are highly dependent on the molecular structure. faccts.demdpi.com DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly used for the geometry optimization of such aromatic heterocyclic compounds. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. magritek.comlibretexts.org Computational chemistry provides a powerful means to predict NMR chemical shifts, which aids in the assignment of experimental spectra and can help distinguish between different isomers. news-medical.netmagritek.comoxinst.comiastate.edu

The most common method for calculating NMR shielding constants is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. faccts.deimist.ma The GIAO/DFT approach has been shown to provide satisfactory predictions for both ¹H and ¹³C chemical shifts for a variety of complex organic molecules. mdpi.comimist.ma For example, in a study on hexahydroindoles, the GIAO method at the B3LYP/6-311(d,p) level was found to be the most reliable for calculating chemical shifts. imist.ma Similarly, for naphtho[1,2-b]furan (B1202928) derivatives, DFT/GIAO methods have been successfully used to assign ¹³C NMR signals. researchgate.net

The typical workflow involves:

Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)). imist.ma

Performing a GIAO calculation on the optimized geometry to compute the absolute magnetic shielding constants (σ). beilstein-journals.org

Converting the calculated shielding constants to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. mdpi.com

A strong linear correlation between the calculated and experimental chemical shifts provides confidence in the structural assignment. mdpi.com Discrepancies can point to incorrect assignments or suggest that the conformation in solution differs from the single calculated low-energy structure. mdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Naphtho[2,3-b]furan-4,9-quinone Derivative This table demonstrates the typical correlation achieved between experimental data and theoretical predictions using GIAO/DFT methods for a related compound class. Data is hypothetical and for illustrative purposes.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-2 | 145.2 | 146.1 | -0.9 |

| C-3 | 120.5 | 121.0 | -0.5 |

| C-3a | 131.8 | 132.5 | -0.7 |

| C-4 (C=O) | 184.5 | 185.3 | -0.8 |

| C-5 | 126.7 | 127.4 | -0.7 |

| C-9 (C=O) | 181.9 | 182.6 | -0.7 |

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is extensively used to model the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. ekb.egyoutube.comdergipark.org.tr This allows for the interpretation of experimental photophysical data and the prediction of the optical properties of new compounds. mdpi.comfrontiersin.orgbeilstein-journals.orgiaea.org

The process for modeling these spectra generally involves several steps:

Absorption Spectrum: The molecule's geometry is first optimized in its electronic ground state (S₀). youtube.com A TD-DFT calculation is then performed on this optimized geometry to compute the vertical excitation energies and oscillator strengths (f) for transitions to various excited states (S₁, S₂, etc.). The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λ_max). youtube.com

Emission (Fluorescence) Spectrum: To model fluorescence, the geometry of the molecule is optimized in its first singlet excited state (S₁), assuming emission occurs from this state according to Kasha's rule. stackexchange.comresearchgate.net A TD-DFT calculation is then run on the optimized S₁ geometry to find the energy of the transition back down to the ground state. This energy corresponds to the emission wavelength. youtube.comrsc.org

For aromatic systems like this compound derivatives, TD-DFT calculations, often using the B3LYP functional, can satisfactorily predict experimental absorption and emission energies. researchgate.netdergipark.org.tr These calculations reveal the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how they are influenced by molecular structure and solvent effects. rsc.org The results are crucial for designing molecules for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving naphthobenzofurans. uci.eduschrodinger.com Density Functional Theory (DFT) is a prominent method employed to map out the potential energy surfaces of these reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. sumitomo-chem.co.jpsmu.edu This theoretical insight is crucial for understanding reaction pathways, predicting product formation, and optimizing reaction conditions for the synthesis of novel this compound derivatives. researchgate.netrsc.org

In a study on the synthesis of 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, DFT calculations were used to confirm the structure of the product formed through the ring-opening of a precursor in an acidic medium. researchgate.net The optimized geometry obtained from the calculations was found to be in good agreement with experimental X-ray crystallography data. researchgate.net Such computational validation is vital for confirming proposed reaction mechanisms.

Furthermore, computational studies can unravel the stereoselectivity of reactions. For instance, in NHC-catalyzed cycloaddition reactions, DFT has been used to determine that the [2+2] cycloaddition step is both rate-determining and stereoselectivity-determining. rsc.org By analyzing the different possible reaction pathways, the one leading to the major experimentally observed product can be identified as the most favorable. rsc.org

The application of computational methods extends to understanding the role of catalysts in these reactions. sumitomo-chem.co.jprsc.org Theoretical calculations can help explain how a catalyst interacts with the reactants to lower the activation energy and steer the reaction towards a specific pathway. rsc.org The analysis of global and local reactivity indices, for example, can shed light on the catalytic role of N-heterocyclic carbenes in cycloaddition reactions. rsc.org

| Computational Method | Application in this compound Research | Key Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction pathways for the synthesis and modification of this compound scaffolds. sumitomo-chem.co.jpresearchgate.netrsc.org | Identification of transition states, intermediates, and calculation of activation energies to predict the most favorable reaction route. sumitomo-chem.co.jpsmu.edu |

| Time-Dependent DFT (TD-DFT) | Investigation of photochemical reaction mechanisms. | Understanding the excited-state reactivity and pathways of photo-induced transformations in this compound systems. |

| Ab initio Molecular Dynamics (AIMD) | Simulation of reaction dynamics in complex environments, such as in solution. | Provides insights into the role of solvent molecules and dynamic effects on the reaction mechanism. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions involving this compound derivatives. | Elucidation of reaction mechanisms in a biological context by treating the active site with high-level quantum mechanics and the surrounding protein with classical mechanics. nih.gov |

Energy and Charge Transfer Mechanism Studies

The unique electronic properties of naphthobenzofurans make them promising candidates for applications in organic electronics, where understanding energy and charge transfer processes is paramount. researchgate.netrsc.org Computational chemistry offers powerful tools to investigate these mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. openaccessjournals.comuni-tuebingen.de

A key aspect of these studies is the calculation of parameters that govern charge transport, such as reorganization energy and electronic coupling. uni-tuebingen.demdpi.com The reorganization energy, which consists of inner (intramolecular) and outer (environmental) contributions, quantifies the energy required for the geometric and electronic relaxation of a molecule upon gaining or losing a charge. uni-tuebingen.de Lower reorganization energies are generally desirable for efficient charge transfer. uni-tuebingen.demdpi.com Computational methods like DFT can be used to calculate these values for different this compound derivatives. mdpi.com

The electronic coupling between adjacent molecules determines the rate of charge hopping in organic materials. rsc.org Quantum chemical calculations can estimate this coupling, providing a measure of the electronic communication between molecules. rsc.org By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, researchers can understand the pathways for hole and electron transport, respectively. researchgate.net

Furthermore, computational studies of excited-state dynamics, often employing Time-Dependent DFT (TD-DFT), are crucial for understanding energy transfer processes, such as those occurring in organic light-emitting diodes (OLEDs) or photovoltaic devices. cecam.orgrsc.orgnih.govchemrxiv.orgrsc.org These simulations can track the fate of an excited state, determining whether it decays through radiative or non-radiative pathways, or participates in energy transfer to a neighboring molecule. rsc.org For instance, in donor-acceptor systems, computations can elucidate the mechanism of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net

| Parameter | Definition | Significance for Naphthobenzofurans | Computational Method |

| Reorganization Energy (λ) | The energy required for a molecule and its environment to reorganize upon a change in charge state. uni-tuebingen.de | A lower reorganization energy generally leads to a higher charge transfer rate, indicating better charge transport properties. uni-tuebingen.demdpi.com | DFT |

| Electronic Coupling (V) | A measure of the electronic interaction between two molecules involved in charge transfer. uni-tuebingen.de | A larger electronic coupling facilitates faster charge transfer between this compound units. | DFT, ZINDO |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a neutral molecule. mdpi.com | Relates to the hole injection and transport capabilities of a material. | DFT, MP2 |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. mdpi.com | Relates to the electron injection and transport capabilities of a material. | DFT, MP2 |

| Charge Transfer Integral | A quantitative measure of the electronic interaction between adjacent molecules, crucial for charge mobility calculations. arxiv.org | Directly influences the charge hopping rate in the Marcus theory of charge transfer. arxiv.org | DFT |

Computational Design of Novel this compound Derivatives

The ability to predict the properties of molecules before they are synthesized is a cornerstone of modern materials science. mpie.dersc.org Computational chemistry plays a pivotal role in the rational design of novel this compound derivatives with tailored electronic, optical, and biological properties. irb.hrnih.gov By establishing structure-property relationships, researchers can systematically modify the this compound core to achieve desired functionalities. rsc.orgnih.govrsc.org